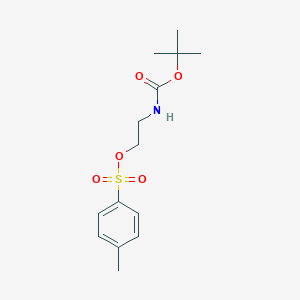

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNIGLWHXOENAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444861 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158690-56-3 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate chemical properties

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Introduction

This compound, commonly referred to as N-Boc-2-aminoethyl tosylate, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. With the CAS Number 158690-56-3, this molecule incorporates two key chemical motifs: an acid-labile tert-butoxycarbonyl (Boc) protecting group on a primary amine and a p-toluenesulfonate (tosylate) group, which is an excellent leaving group.[1] This unique combination makes it a valuable building block for introducing a protected aminoethyl moiety into various molecular scaffolds.

Its primary application lies in its role as a pharmaceutical intermediate and as a linker in the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[2][3] The tosylate group allows for facile nucleophilic substitution, while the Boc group provides stable protection for the amine that can be selectively removed under acidic conditions, enabling orthogonal synthetic strategies.[4][5] This guide provides a detailed overview of its chemical properties, experimental protocols, and applications for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.

| Property | Value | Reference |

| CAS Number | 158690-56-3 | [1][2] |

| Molecular Formula | C₁₄H₂₁NO₅S | [1][3] |

| Molecular Weight | 315.39 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 47-49 °C | [2] |

| Boiling Point | 461.9 ± 28.0 °C at 760 mmHg | [2] |

| Density | 1.189 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Solubility | Easily soluble in ether, ethanol, dichloromethane, ethyl acetate, and chloroform; slightly soluble in water. | [2] |

| Flash Point | 233.2 ± 24.0 °C | [2] |

| pKa | 11.71 ± 0.46 (Predicted) | [2] |

| Topological Polar Surface Area | 90.1 Ų | [1] |

| Molar Refractivity | 79.9 ± 0.4 cm³ | [2] |

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

| Spectroscopic Data | Value | Reference |

| Exact Mass | 315.11404394 Da | [1] |

| Monoisotopic Mass | 315.11404394 Da | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C | [1] |

| InChIKey | OWNIGLWHXOENAA-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and handling of this compound.

Synthesis from N-Boc-ethanolamine

A standard laboratory-scale synthesis involves the tosylation of a commercially available protected amino alcohol. This procedure leverages the high reactivity of sulfonyl chlorides with alcohols in the presence of a non-nucleophilic base.

Materials:

-

N-(tert-Butoxycarbonyl)ethanolamine (N-Boc-ethanolamine)[6]

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-ethanolamine (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.2 to 1.5 equivalents) to the solution.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.

-

Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (optional, to remove excess base), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like light petroleum can be employed to achieve high purity.[2]

Reactivity, Stability, and Applications

The utility of this compound is defined by the distinct reactivity of its two primary functional groups: the Boc-protected amine and the tosylate ester.

-

Tosylate as a Leaving Group: The tosylate moiety is an excellent leaving group, making the adjacent ethyl carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of the Boc-protected aminoethyl group into a wide range of molecules, including those with amine, thiol, or carboxylate nucleophiles.

-

Boc Group Stability and Cleavage: The Boc group is stable to most basic and nucleophilic conditions, allowing for selective reactions at the tosylate site without affecting the protected amine.[4][5] It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane) to reveal the primary amine.[7] This orthogonality is a cornerstone of modern multi-step synthesis.[4]

Key Applications:

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of various pharmaceutical agents where a flexible aminoethyl linker is required.[2]

-

PROTAC Synthesis: The compound serves as a common linker component in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The Boc-aminoethyl tosylate provides a simple and efficient way to install the linker between the target-binding ligand and the E3 ligase-binding ligand.

Mandatory Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Nucleophilic Substitution Reaction

Caption: Role as an electrophile in a typical SN2 reaction.

Boc Group Deprotection

Caption: Acid-catalyzed deprotection of the Boc group.

Safety and Handling

This compound is a chemical that should be handled in a laboratory setting following standard safety procedures.[2] It may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[2] Operations should be conducted in a well-ventilated fume hood. For storage, the compound should be kept in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8 °C and protected from light.[2]

References

- 1. tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | C14H21NO5S | CID 10781634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. N-Boc-ethanolamine 98 26690-80-2 [sigmaaldrich.com]

- 7. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]

- 8. CAS#:192132-77-7 | 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Chemsrc [chemsrc.com]

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate CAS number 158690-56-3

A Technical Guide to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

CAS Number: 158690-56-3 Synonyms: tert-Butyl N-[2-(tosyloxy)ethyl]carbamate, Boc-aminoethyl tosylate

This document provides an in-depth technical overview of this compound, a bifunctional organic compound widely utilized as a building block and linker in advanced organic synthesis. It is particularly relevant for researchers and professionals involved in pharmaceutical development and medicinal chemistry, where precise molecular construction is paramount.

Core Chemical and Physical Properties

This compound is a solid at room temperature, readily soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol, but only slightly soluble in water.[1] Its structure incorporates two key functional groups that dictate its chemical utility: a tert-butoxycarbonyl (Boc) protected amine and a tosylate ester.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₅S | [2] |

| Molecular Weight | 315.39 g/mol | [3][4] |

| Appearance | Solid | [1] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 461.9 ± 28.0 °C (at 760 mmHg, Predicted) | [1] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 233.2 ± 24.0 °C (Predicted) | [1] |

| pKa | 11.71 ± 0.46 (Predicted) | [1] |

| Solubility | Soluble in ether, ethanol, DCM, ethyl acetate, chloroform; slightly soluble in water. | [1] |

The Role of Bifunctional Groups in Synthesis

The synthetic utility of this compound stems from its two distinct functional moieties. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing it from undergoing unwanted reactions. The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack.[5][6] This dual nature allows for the controlled, sequential introduction of an aminoethyl unit into a target molecule.

Caption: Logical relationship of the key functional groups.

Applications in Research and Development

This reagent is primarily used as an intermediate in the synthesis of more complex molecules, especially in the pharmaceutical industry.[1] Its ability to introduce a protected aminoethyl chain makes it valuable for constructing molecules where a primary amine is required at a later stage.

A significant modern application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for degradation.[7] This compound can serve as a PROTAC linker, connecting the ligand for the target protein to the ligand for the E3 ligase.[2][7]

Caption: Role as a linker in a general PROTAC synthesis workflow.

General Experimental Protocols

The following sections describe representative experimental procedures for the synthesis and subsequent use of this type of tosylate.

Synthesis of an Alkyl Tosylate (General Procedure)

The target compound, this compound, is synthesized by reacting N-Boc-ethanolamine with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[8][9] The base neutralizes the HCl byproduct generated during the reaction.[9]

Caption: General workflow for the synthesis of the title compound.

Representative Experimental Protocol: Tosylation of an Alcohol

This protocol is adapted from a published procedure for the synthesis of a complex tosylate, demonstrating the key steps involved.[10]

-

Reaction Setup: The starting alcohol (1.0 equivalent) is dissolved in an anhydrous solvent such as pyridine or dichloromethane under a nitrogen atmosphere.[10] The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagent: A solution of 4-toluenesulfonyl chloride (1.2-2.0 equivalents) in the same solvent is added slowly (dropwise) to the cooled mixture.[8][10]

-

Reaction: The reaction is stirred for several hours at 0 °C and then allowed to warm to room temperature, stirring for an additional 12-16 hours.[10] Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.[10] The organic layer is separated and washed sequentially with 1 M HCl solution, water, and brine to remove pyridine and other water-soluble impurities.[10]

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (in vacuo).[10] The resulting crude residue is purified by silica gel column chromatography to yield the final tosylate product.[10]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment in a well-ventilated laboratory fume hood.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

It is recommended to wear protective gloves, safety glasses, and a lab coat when handling this chemical.[1] All waste should be disposed of in accordance with local regulations.[1]

References

- 1. biosynce.com [biosynce.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate | C14H21NO5S | CID 10781634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 158690-56-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS#:192132-77-7 | 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate | Chemsrc [chemsrc.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. youtube.com [youtube.com]

- 10. (E)-2-((4-(3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-oxoprop-1-en-1-yl)phenyl)(methyl)amino) ethyl 4-methylbenzenesulfonate (9) [bio-protocol.org]

In-Depth Technical Guide: Elucidation of the Structure of tert-Butyl N-[2-(tosyloxy)ethyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl N-[2-(tosyloxy)ethyl]carbamate, a key intermediate in various organic syntheses. This document outlines its chemical properties, synthesis, and the analytical techniques used for its characterization.

Chemical Identity and Properties

tert-Butyl N-[2-(tosyloxy)ethyl]carbamate is a bifunctional molecule containing a Boc-protected amine and a tosylate leaving group. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.

| Property | Value | Source |

| Chemical Name | tert-butyl N-[2-(tosyloxy)ethyl]carbamate | N/A |

| CAS Number | 158690-56-3 | |

| Molecular Formula | C₁₄H₂₁NO₅S | |

| Molecular Weight | 315.39 g/mol |

Synthesis and Reaction Pathway

The synthesis of tert-butyl N-[2-(tosyloxy)ethyl]carbamate is typically achieved through a two-step process starting from ethanolamine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group.

Logical Synthesis Workflow

The synthetic strategy is governed by the chemoselectivity of the reagents and the stability of the protecting groups. The Boc group is introduced first to prevent the amine from reacting with the tosylating agent.

Caption: Synthetic workflow for tert-butyl N-[2-(tosyloxy)ethyl]carbamate.

Experimental Protocols

Boc Protection of Ethanolamine

This procedure describes the protection of an amino alcohol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Ethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine or Sodium bicarbonate)

Procedure:

-

Dissolve ethanolamine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of Boc₂O to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the resulting tert-butyl N-(2-hydroxyethyl)carbamate, typically by column chromatography.

Tosylation of tert-Butyl N-(2-hydroxyethyl)carbamate

This general protocol outlines the tosylation of an alcohol using p-toluenesulfonyl chloride (TsCl).

Materials:

-

tert-Butyl N-(2-hydroxyethyl)carbamate

-

p-Toluenesulfonyl chloride (TsCl)

-

Solvent (e.g., Dichloromethane (DCM) or Pyridine)

-

Base (e.g., Triethylamine or Pyridine)

Procedure:

-

Dissolve tert-butyl N-(2-hydroxyethyl)carbamate in the chosen solvent and cool the solution to 0 °C.

-

Add the base to the reaction mixture.

-

Slowly add TsCl to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Perform an aqueous work-up, washing sequentially with acidic, basic, and brine solutions.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, tert-butyl N-[2-(tosyloxy)ethyl]carbamate, typically by recrystallization or column chromatography.

Structure Elucidation Data

Detailed, experimentally-derived spectroscopic data for tert-butyl N-[2-(tosyloxy)ethyl]carbamate is not available in the public domain based on the conducted searches. For definitive structure elucidation, the following analytical techniques would be essential. The expected characteristic signals are predicted based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2-7.8 | m | 4H | -C₆H₄ - |

| NH Proton | ~5.0 | br s | 1H | -NH - |

| Methylene group (adjacent to tosyl) | ~4.1 | t | 2H | -O-CH₂ - |

| Methylene group (adjacent to NH) | ~3.3 | q | 2H | -NH-CH₂ - |

| Methyl group (tosyl) | ~2.4 | s | 3H | -C₆H₄-CH₃ |

| tert-Butyl group | ~1.4 | s | 9H | -C(CH₃ )₃ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~156 | C =O |

| Aromatic Carbons | 127-145 | C ₆H₄ |

| tert-Butyl Carbon (quaternary) | ~80 | -C (CH₃)₃ |

| Methylene Carbon (adjacent to tosyl) | ~68 | -O-C H₂- |

| Methylene Carbon (adjacent to NH) | ~40 | -NH-C H₂- |

| tert-Butyl Carbons (methyl) | ~28 | -C(C H₃)₃ |

| Methyl Carbon (tosyl) | ~21 | -C₆H₄-C H₃ |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (carbamate) | 3300-3500 |

| C-H Stretch (aromatic and aliphatic) | 2850-3100 |

| C=O Stretch (carbamate) | 1680-1720 |

| S=O Stretch (sulfonate) | 1350-1370 and 1170-1190 |

| C-O Stretch | 1000-1300 |

Mass Spectrometry (MS)

| Ion | Expected m/z |

| [M+H]⁺ | 316.1 |

| [M+Na]⁺ | 338.1 |

Logical Relationships in Characterization

The structural confirmation of tert-butyl N-[2-(tosyloxy)ethyl]carbamate relies on the correlation of data from multiple analytical techniques.

Caption: Logical workflow for the structural confirmation of the target compound.

Conclusion

The elucidation of the structure of tert-butyl N-[2-(tosyloxy)ethyl]carbamate is a critical step in its application as a synthetic intermediate. While its synthesis follows established chemical principles of amine protection and alcohol tosylation, a comprehensive characterization requires a suite of spectroscopic techniques. This guide provides the foundational knowledge, expected analytical data, and experimental considerations for professionals working with this versatile compound. Definitive structural confirmation will ultimately rely on the acquisition and interpretation of experimental data as outlined.

An In-depth Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical and chemical research. The document details the chemical properties, a robust experimental protocol for its synthesis via the tosylation of N-Boc-2-aminoethanol, and thorough characterization data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and verify this compound in a laboratory setting.

Introduction

This compound, also known as tert-butyl (2-(tosyloxy)ethyl)carbamate, is a bifunctional molecule that serves as a valuable building block in organic synthesis. The molecule incorporates a tert-butoxycarbonyl (Boc) protected amine and a tosylate group. The Boc group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. The tosylate group is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions to introduce the Boc-protected ethylamine moiety into a target molecule.

This compound is particularly relevant in the field of drug discovery, where it is commonly used as a linker in the synthesis of Proteasome-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The this compound linker can be readily modified and incorporated into PROTAC structures to connect a target protein ligand and an E3 ligase ligand.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 158690-56-3 |

| Molecular Formula | C₁₄H₂₁NO₅S |

| Molecular Weight | 315.39 g/mol |

| Appearance | Solid |

| Melting Point | 47-49 °C |

| Solubility | Easily soluble in ether, ethanol, dichloromethane, ethyl acetate, and chloroform. Slightly soluble in water.[1] |

| Storage Conditions | 2-8 °C, protect from light. |

Synthesis of this compound

The primary synthetic route to this compound is the tosylation of the commercially available starting material, N-(tert-Butoxycarbonyl)-2-aminoethanol (also known as N-Boc-ethanolamine). This reaction involves the conversion of the hydroxyl group of the alcohol into a tosylate, which is a much better leaving group.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is based on general procedures for the tosylation of alcohols.

Materials:

-

N-(tert-Butoxycarbonyl)-2-aminoethanol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

-

Triethylamine (Et₃N) (1.5-2.0 eq.) or Pyridine (solvent and base)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(tert-Butoxycarbonyl)-2-aminoethanol (1.0 eq.) and dissolve it in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Catalyst: Add triethylamine (1.5-2.0 eq.) and a catalytic amount of DMAP (0.1 eq.) to the stirred solution.

-

Addition of Tosylating Agent: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound as a solid.

Characterization Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized product. Below are the expected NMR data.

¹H NMR (Proton NMR):

-

δ ~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.

-

δ ~7.3 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.

-

δ ~5.0 ppm (br s, 1H): NH proton of the carbamate.

-

δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).

-

δ ~3.3 ppm (q, 2H): Methylene protons adjacent to the carbamate nitrogen (-NH-CH₂-).

-

δ ~2.4 ppm (s, 3H): Methyl protons of the tosyl group.

-

δ ~1.4 ppm (s, 9H): Methyl protons of the tert-butyl group.

¹³C NMR (Carbon NMR):

-

δ ~155.8 ppm: Carbonyl carbon of the Boc group.

-

δ ~144.8 ppm: Aromatic carbon attached to the sulfur atom.

-

δ ~132.8 ppm: Quaternary aromatic carbon of the tosyl group.

-

δ ~129.8 ppm: Aromatic CH carbons meta to the sulfonyl group.

-

δ ~127.9 ppm: Aromatic CH carbons ortho to the sulfonyl group.

-

δ ~79.5 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~69.0 ppm: Methylene carbon adjacent to the tosylate oxygen (-CH₂-OTs).

-

δ ~40.5 ppm: Methylene carbon adjacent to the carbamate nitrogen (-NH-CH₂-).

-

δ ~28.3 ppm: Methyl carbons of the tert-butyl group.

-

δ ~21.6 ppm: Methyl carbon of the tosyl group.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Safety Information

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine and Triethylamine: Flammable and toxic. Use in a well-ventilated area or fume hood.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.

Conclusion

This technical guide provides a detailed procedure for the synthesis of this compound, a crucial building block in modern organic and medicinal chemistry. By following the outlined experimental protocol and utilizing the provided characterization data, researchers can confidently synthesize and verify this compound for their research needs, particularly in the development of novel therapeutics such as PROTACs.

References

An In-depth Technical Guide on the Spectral Data of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses. Due to the limited availability of experimentally-derived public data, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside an analysis of the expected Infrared (IR) and Mass Spectrometry (MS) data based on the compound's functional groups. A detailed experimental protocol for its synthesis is also provided.

Chemical Structure and Properties

This compound, also known as tert-butyl N-[2-(tosyloxy)ethyl]carbamate, is a bifunctional molecule containing a Boc-protected amine and a tosylate leaving group. This structure makes it a valuable reagent for the introduction of a protected aminoethyl moiety in the synthesis of more complex molecules.

Molecular Formula: C₁₄H₂₁NO₅S

Molecular Weight: 315.39 g/mol

CAS Number: 158690-56-3

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated using established cheminformatics tools and provide a reliable estimate of the expected chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.78 | Doublet | 2H | Ar-H (ortho to SO₂) |

| 7.35 | Doublet | 2H | Ar-H (ortho to CH₃) |

| 4.90 (approx.) | Broad Singlet | 1H | NH |

| 4.15 | Triplet | 2H | O-CH₂ -CH₂-NHBoc |

| 3.35 | Quartet | 2H | O-CH₂-CH₂ -NHBoc |

| 2.44 | Singlet | 3H | Ar-CH₃ |

| 1.42 | Singlet | 9H | C(CH₃ )₃ |

Solvent: CDCl₃. The chemical shift of the N-H proton is highly dependent on concentration and temperature and may vary.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 155.8 | C =O (Carbamate) |

| 144.9 | Ar-C -SO₂ |

| 132.8 | Ar-C -CH₃ |

| 129.9 | Ar-C H (ortho to CH₃) |

| 127.9 | Ar-C H (ortho to SO₂) |

| 79.5 | C (CH₃)₃ |

| 68.9 | O -CH₂ |

| 41.5 | NH -CH₂ |

| 28.3 | C(C H₃)₃ |

| 21.6 | Ar-C H₃ |

Solvent: CDCl₃

Expected Infrared (IR) Spectroscopy Data

An experimental IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3300 | N-H | N-H stretching of the carbamate |

| 3000-2850 | C-H | C-H stretching of alkyl and aromatic groups |

| 1715-1685 | C=O | C=O stretching of the carbamate (Boc group) |

| 1600, 1475 | C=C | Aromatic C=C stretching |

| 1370, 1175 | S=O | Asymmetric and symmetric SO₂ stretching of the tosylate |

| 1190-1010 | C-O | C-O stretching |

Expected Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

| m/z | Ion | Description |

| 316 | [M+H]⁺ | Protonated molecular ion |

| 260 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group |

| 216 | [M-Boc+H]⁺ | Loss of the Boc group |

| 172 | [C₇H₈O₂S]⁺ | Tosyl cation |

| 155 | [C₇H₇O₂S]⁺ | Tropylium-like ion from the tosyl group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Ionization Method: Electrospray Ionization (ESI) is commonly used for such molecules.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from commercially available starting materials.

Materials:

-

N-(tert-Butoxycarbonyl)-ethanolamine (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq) or Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of N-(tert-Butoxycarbonyl)-ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add triethylamine (1.5 eq).

-

To this stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid or a colorless oil.

Characterization:

The purified product should be characterized by NMR, IR, and MS to confirm its identity and purity, comparing the obtained data with the expected values provided in this guide.

Visualizations

Chemical Structure

Caption: Chemical structure of the title compound.

Synthetic Workflow

An In-depth Technical Guide to the Physical Properties of Boc-aminoethyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-(2-tosyloxyethyl)carbamate, commonly known as Boc-aminoethyl tosylate. This bifunctional molecule is of significant interest in organic synthesis and medicinal chemistry, serving as a valuable building block for the introduction of a protected aminoethyl moiety. The presence of a Boc-protecting group on the amine and a tosylate leaving group allows for sequential and selective reactions, making it a versatile reagent in the construction of complex molecules, including pharmaceutical intermediates and linkers for antibody-drug conjugates.

This guide details the known physical properties, predicted spectral data, and provides standardized experimental protocols for the synthesis and characterization of Boc-aminoethyl tosylate.

Core Physical and Chemical Properties

The physical properties of Boc-aminoethyl tosylate are summarized in the table below. It is important to note that while some data is readily available, specific values such as melting and boiling points are not consistently reported in the literature. In such cases, data from closely related analogs are provided for estimation, and this is clearly indicated.

| Property | Value / Description |

| IUPAC Name | tert-butyl N-[2-(4-methylphenyl)sulfonylethyl]carbamate |

| Synonyms | Boc-aminoethyl tosylate, N-Boc-2-aminoethyl p-toluenesulfonate |

| Molecular Formula | C₁₄H₂₁NO₄S |

| Molecular Weight | 299.39 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Data not available; a related compound, 2-(Boc-amino)ethyl bromide, has a melting point of 30-32 °C. |

| Boiling Point | Data not available; likely to decompose at high temperatures. |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). |

| Storage | Store in a cool, dry place, typically at -20°C for long-term stability. |

Spectroscopic Data (Predicted)

| Technique | Expected Peaks / Signals |

| ¹H NMR | - ~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. - ~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. - ~5.0 ppm (br s, 1H): NH proton of the carbamate. - ~4.2 ppm (t, 2H): -CH₂- group attached to the tosylate oxygen. - ~3.4 ppm (q, 2H): -CH₂- group attached to the carbamate nitrogen. - ~2.4 ppm (s, 3H): Methyl protons of the tosyl group. - ~1.4 ppm (s, 9H): Protons of the tert-butyl group. |

| ¹³C NMR | - ~156 ppm: Carbonyl carbon of the Boc group. - ~145 ppm: Quaternary aromatic carbon of the tosyl group attached to sulfur. - ~133 ppm: Quaternary aromatic carbon of the tosyl group. - ~130 ppm: Aromatic CH carbons of the tosyl group. - ~128 ppm: Aromatic CH carbons of the tosyl group. - ~80 ppm: Quaternary carbon of the tert-butyl group. - ~69 ppm: -CH₂- carbon attached to the tosylate oxygen. - ~41 ppm: -CH₂- carbon attached to the carbamate nitrogen. - ~28 ppm: Methyl carbons of the tert-butyl group. - ~22 ppm: Methyl carbon of the tosyl group. |

| FTIR (cm⁻¹) | - ~3350 cm⁻¹: N-H stretching of the carbamate. - ~2980 cm⁻¹: C-H stretching of the alkyl groups. - ~1690 cm⁻¹: C=O stretching of the carbamate. - ~1360 cm⁻¹ & ~1170 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate. - ~1160 cm⁻¹: C-O stretching of the carbamate. - ~950 cm⁻¹: S-O stretching of the sulfonate. |

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of Boc-aminoethyl tosylate.

Synthesis of Boc-aminoethyl tosylate

The synthesis of Boc-aminoethyl tosylate is typically achieved through the tosylation of N-Boc-ethanolamine.

Materials:

-

N-Boc-ethanolamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-ethanolamine (1.0 equivalent) and dissolve it in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 equivalents) or pyridine as a base to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Boc-aminoethyl tosylate.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified Boc-aminoethyl tosylate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters include 16 scans with a relaxation delay of 1 second.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled spectrum is typically obtained with a higher number of scans (e.g., 1024) and a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil or viscous liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) for polar molecules like this. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ or other adducts.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows relevant to Boc-aminoethyl tosylate.

An In-depth Technical Guide to the Solubility of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. The document outlines its solubility in common organic solvents, provides a comprehensive experimental protocol for solubility determination, and illustrates relevant chemical workflows.

Introduction

This compound, also known as tert-butyl N-[2-(tosyloxy)ethyl]carbamate, is a crucial building block in organic synthesis. Its utility is prominent in the manufacturing of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group on the amine and the tosylate leaving group make it a versatile reagent for introducing a protected aminoethyl moiety. Understanding its solubility is critical for reaction setup, purification processes, and overall process optimization in a laboratory or industrial setting.

Solubility Profile

Data Presentation: Qualitative Solubility Data

| Solvent | Solubility Description |

| Dichloromethane | Easily Soluble |

| Chloroform | Easily Soluble |

| Ethyl Acetate | Easily Soluble |

| Diethyl Ether | Easily Soluble |

| Ethanol | Easily Soluble |

| Water | Slightly Soluble |

This solubility profile indicates that the compound is highly soluble in a range of common polar aprotic and protic organic solvents, and has limited solubility in water. This information is vital for selecting appropriate solvent systems for reactions and subsequent work-up procedures.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This protocol is a synthesis of standard laboratory procedures for qualitative and semi-quantitative solubility testing.

Objective: To determine the solubility of a solid organic compound in various solvents.

Materials:

-

The solid compound to be tested (e.g., this compound)

-

A selection of solvents (e.g., water, dichloromethane, ethanol, ethyl acetate, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer or shaker

-

Graduated pipettes or a calibrated dropper

-

pH paper (for aqueous solutions)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the solid compound (e.g., 25 mg) or use a consistent volume (e.g., a pea-sized amount) and place it into a small, clean, and dry test tube.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 0.75 mL) to the test tube in small portions.

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for a set period (e.g., 30-60 seconds) to ensure thorough mixing.

-

Observation: After mixing, allow the test tube to stand and observe the contents. Note whether the solid has completely dissolved. If a few granules remain but the majority has dissolved, it can be considered soluble.

-

Categorization:

-

Soluble: The solid completely dissolves in the added volume of solvent.

-

Slightly Soluble/Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat for Each Solvent: Repeat steps 1-5 for each of the selected solvents, using a fresh, clean test tube for each.

-

Aqueous pH Test (if applicable): If the compound is found to be soluble in water, test the resulting solution with pH paper to determine if the compound is acidic, basic, or neutral.

-

Acid/Base Solubility (for water-insoluble compounds): For compounds that are insoluble in water, further tests can be performed using aqueous solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.

Safety Precautions: Always handle chemical substances with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the use and study of this compound.

Caption: Workflow for Determining Compound Solubility.

Caption: Role as a Synthetic Intermediate.

Stability and Storage of Tert-Butyl N-[2-(tosyloxy)ethyl]carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl n-[2-(tosyloxy)ethyl]carbamate, a key intermediate in pharmaceutical synthesis. While specific, in-depth stability studies on this compound are not extensively available in peer-reviewed literature, this document consolidates information from Safety Data Sheets (SDS), general knowledge of its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the tosylate leaving group—and established protocols for stability testing of related molecules. This guide outlines the expected stability profile, potential degradation pathways, and recommended analytical methodologies for purity assessment, providing a framework for its handling and storage in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of tert-butyl n-[2-(tosyloxy)ethyl]carbamate is essential for its appropriate handling and storage.

| Property | Value | Reference |

| CAS Number | 158690-56-3 | [1] |

| Molecular Formula | C₁₄H₂₁NO₅S | [1] |

| Molecular Weight | 315.39 g/mol | [1] |

| Appearance | White to off-white solid | General Supplier Information |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in many organic solvents | General Laboratory Experience |

Stability Profile and Recommended Storage

Safety Data Sheets from various suppliers consistently state that tert-butyl n-[2-(tosyloxy)ethyl]carbamate is stable under recommended storage conditions .[1] However, the inherent reactivity of its functional groups suggests potential liabilities under specific environmental stressors.

General Stability

The compound is generally considered stable when protected from moisture, excessive heat, and light. The carbamate and tosylate functionalities are robust under neutral, anhydrous conditions.

Recommended Storage Conditions

To ensure long-term integrity, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential thermal degradation. |

| Atmosphere | Keep container tightly sealed under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to moisture and atmospheric oxygen, which could lead to hydrolysis and oxidation, respectively. |

| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |

Potential Degradation Pathways

While specific degradation products for tert-butyl n-[2-(tosyloxy)ethyl]carbamate have not been detailed in the available literature, potential degradation pathways can be inferred based on the reactivity of the Boc and tosylate groups.

Hydrolytic Degradation

The presence of moisture can lead to the hydrolysis of both the carbamate and the tosylate ester.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the Boc group is labile and can be cleaved to yield tert-butanol, carbon dioxide, and the corresponding ammonium tosylate salt. The tosylate ester itself is relatively stable to acidic conditions but can undergo hydrolysis under more forcing conditions.

-

Base-Catalyzed Hydrolysis: Strong basic conditions can promote the hydrolysis of the carbamate linkage. The tosylate group is an excellent leaving group and can be displaced by hydroxide ions, leading to the formation of N-Boc-ethanolamine and p-toluenesulfonic acid.

Caption: Potential Hydrolytic Degradation Pathways.

Thermal Degradation

At elevated temperatures, the Boc group can undergo thermolytic cleavage, leading to the formation of isobutylene, carbon dioxide, and the free amine. The tosylate group is generally more thermally stable.

References

An In-depth Technical Guide to the Purity Analysis of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. This document outlines the rationale for purity analysis, identifies potential impurities, and offers detailed experimental protocols for chromatographic and spectroscopic techniques.

Introduction

This compound, also known as Boc-aminoethyl tosylate, is a bifunctional molecule widely utilized in organic synthesis, particularly in the construction of more complex molecules in drug discovery and development. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields, and the introduction of undesirable substances into the final active pharmaceutical ingredient (API). This guide details a systematic approach to the purity analysis of this compound, ensuring its quality and suitability for subsequent synthetic steps.

Synthesis and Potential Impurities

A thorough understanding of the synthetic route is fundamental to identifying potential impurities. This compound is typically synthesized by the tosylation of 2-((tert-Butoxycarbonyl)amino)ethanol with 4-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine.

Based on this synthetic pathway, the following process-related impurities may be present:

-

Starting Materials:

-

2-((tert-Butoxycarbonyl)amino)ethanol

-

4-Toluenesulfonyl chloride

-

-

Reagents and By-products:

-

Triethylamine or Pyridine (and their corresponding hydrochloride salts)

-

p-Toluenesulfonic acid (from hydrolysis of TsCl)

-

-

Side-reaction Products:

A diagram illustrating the synthesis and potential impurity formation is provided below.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of the target compound and detecting process-related impurities.[3][4][5] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Acetonitrile. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the target compound and the identification of impurities with distinct chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc (tert-Butyl) | ~1.4 (s, 9H) | ~80.0, ~28.3 |

| -CH₂-N- | ~3.4 (q, 2H) | ~40.0 |

| -CH₂-O- | ~4.2 (t, 2H) | ~68.0 |

| Aromatic -CH₃ | ~2.4 (s, 3H) | ~21.6 |

| Aromatic CH (ortho to SO₂) | ~7.8 (d, 2H) | ~130.0 |

| Aromatic CH (meta to SO₂) | ~7.3 (d, 2H) | ~128.0 |

| Aromatic C (ipso to SO₂) | - | ~145.0 |

| Aromatic C (ipso to CH₃) | - | ~133.0 |

| Boc C=O | - | ~156.0 |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the target compound and to identify the mass of any impurities. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 3: Expected Mass-to-Charge Ratios (m/z)

| Ion | Formula | Expected m/z |

| [M+H]⁺ | [C₁₄H₂₁NO₅S + H]⁺ | 316.12 |

| [M+Na]⁺ | [C₁₄H₂₁NO₅S + Na]⁺ | 338.10 |

| [M-Boc+H]⁺ | [C₉H₁₃NO₅S - C₅H₉O₂ + H]⁺ | 216.07 |

Experimental Protocols

HPLC Purity Determination

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1 L of HPLC-grade water.

-

Mobile Phase B: Add 1.0 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes.

-

Analysis: Inject 10 µL of the sample solution and run the gradient program as detailed in Table 1.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity. Identify any impurity peaks by comparing their retention times with those of known standards, if available.

NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use standard parameters (e.g., 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Assign all signals and check for the presence of impurity peaks.

LC-MS Analysis

-

LC Conditions: Use the same HPLC method as described in section 4.1, or a faster gradient if only mass confirmation is needed.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Analysis: Analyze the mass spectrum of the main peak to confirm the molecular weight of the product. Examine the mass spectra of any impurity peaks to aid in their identification.

Data Presentation

Table 4: Summary of Analytical Data for this compound

| Analytical Technique | Parameter | Specification |

| Appearance | Visual Inspection | White to off-white solid |

| Purity (HPLC) | Area % | ≥ 98.0% |

| ¹H NMR | Conforms to structure | Consistent with predicted chemical shifts |

| ¹³C NMR | Conforms to structure | Consistent with predicted chemical shifts |

| Mass Spectrometry | [M+H]⁺ | 316.12 ± 0.2 |

Logical Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity of this compound is paramount for its successful application in multi-step syntheses. A combination of HPLC for quantitative purity assessment, and NMR and MS for structural confirmation and impurity identification, provides a robust quality control strategy. The methodologies and protocols outlined in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important synthetic intermediate.

References

Hazards and safety precautions for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards and essential safety precautions for the handling and use of 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate (CAS RN: 158690-56-3), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 158690-56-3 |

| Molecular Formula | C14H21NO5S |

| Molecular Weight | 315.38 g/mol |

| Appearance | Solid |

| Melting Point | 47-49 °C |

| Boiling Point | 461.9 ± 28.0 °C at 760 mmHg |

| Solubility | Soluble in ether, ethanol, dichloromethane, ethyl acetate, and chloroform. Slightly soluble in water. |

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) |

| Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |

Experimental Protocol for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and risk.

Engineering Controls

-

Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this chemical:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, preventing irritation. |

| Body Protection | A lab coat worn over personal clothing. | Protects skin from accidental spills. |

| Respiratory Protection | Not generally required when using a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents respiratory tract irritation from dust or vapors. |

Handling and Storage Procedures

-

Weighing and Transfer:

-

Perform all weighing and transfers of the solid material within a chemical fume hood.

-

Use a spatula for transfers to minimize dust generation.

-

Close the container tightly immediately after use.

-

-

Solution Preparation:

-

When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

-

Ensure the dissolution is performed in a closed or covered vessel within the fume hood.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

The recommended storage temperature is 2-8°C.

-

Spill and Waste Disposal

-

Spill Response:

-

In case of a spill, evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled, sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Waste Disposal:

-

Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Methodological & Application

Application Notes and Protocols for 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, hereafter referred to as Boc-AEE-Tos, is a bifunctional linker of significant utility in peptide synthesis and modification. This reagent is particularly valuable for introducing an aminoethyl spacer into peptide structures. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine provides a latent primary amine that can be deprotected for further conjugation or to modify the peptide's overall charge and properties.

This molecule is not incorporated via standard solid-phase peptide synthesis (SPPS) amide bond formation but is typically used for the post-synthetic modification of peptides. The primary applications involve the alkylation of nucleophilic side chains of amino acids such as cysteine, lysine, or the N-terminal α-amino group. This allows for the site-specific introduction of a flexible linker, which can be used for various purposes including the attachment of reporter molecules, cytotoxic drugs, or for the synthesis of more complex biomolecules like Proteolysis-Targeting Chimeras (PROTACs).

Principle of Application

The core chemical transformation involving Boc-AEE-Tos is a nucleophilic substitution reaction (SN2). A nucleophilic group within the peptide sequence attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate and the formation of a stable covalent bond. The choice of the nucleophile within the peptide dictates the site of modification.

-

S-alkylation of Cysteine: The thiol group of a cysteine residue is a potent nucleophile and readily reacts with Boc-AEE-Tos to form a stable thioether linkage. This reaction is highly efficient and can be performed under mild conditions.

-

N-alkylation of Lysine: The ε-amino group of a lysine side chain can act as a nucleophile. To achieve selectivity over the N-terminal α-amino group, the reaction is typically carried out at a pH above the pKa of the lysine side chain (around 10.5) and below the pKa of the N-terminal amine (around 8-9).

-

N-alkylation of the N-terminus: Conversely, selective alkylation of the N-terminal α-amino group can be achieved by performing the reaction at a pH between 7 and 8, where the N-terminus is more nucleophilic than the protonated lysine side chains.

Following the alkylation reaction, the Boc protecting group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine. This newly introduced amine can then be used for subsequent modifications.

Data Presentation

The following table summarizes representative quantitative data for peptide alkylation reactions analogous to those using Boc-AEE-Tos. The yields and reaction times are influenced by the peptide sequence, solvent, temperature, and stoichiometry of the reagents.

| Target Residue | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Cysteine | Alkyl Thianthenium Salt | - | MeCN/H₂O | RT | 0.23 | 95-99 | [1] |

| Lysine | Alkyl Halide | Molecular Sieves | DMF | RT | 12-24 | 70-90 | [2] |

| N-terminus | Tos-PEG5-Boc | NaHCO₃ | Bicarbonate Buffer | RT | 4-24 | 85-95 (conversion) | [3] |

| N-tosyl-Leu-OMe | Methanol/TPP/DEAD | - | THF | RT | 1 | 85 | [4] |

Note: This data is derived from similar alkylation reactions and serves as a guideline for expected outcomes with Boc-AEE-Tos.

Experimental Protocols

Protocol 1: S-Alkylation of a Cysteine-Containing Peptide

This protocol describes the modification of a peptide containing a free cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound (Boc-AEE-Tos)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (cold)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the purified, lyophilized cysteine-containing peptide in DMF to a concentration of 1-5 mg/mL.

-

Reagent Preparation: In a separate vial, dissolve Boc-AEE-Tos (1.5 - 3 equivalents relative to the peptide) in a minimal amount of DMF.

-

Alkylation Reaction: To the peptide solution, add DIPEA (2-4 equivalents). Then, add the Boc-AEE-Tos solution dropwise while stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by RP-HPLC and mass spectrometry to confirm the formation of the desired product.

-

Work-up and Precipitation: Once the reaction is complete, precipitate the modified peptide by adding the reaction mixture to a 10-fold excess of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.[5][6]

-

Characterization: Confirm the identity of the purified product by mass spectrometry.

Protocol 2: Selective N-Alkylation of a Lysine Side Chain

This protocol details the modification of a lysine residue in a peptide, with selectivity over the N-terminus.

Materials:

-

Lysine-containing peptide

-

Boc-AEE-Tos

-

0.1 M Sodium Bicarbonate Buffer (pH 9.0-9.5)

-

DMF (co-solvent, if needed)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0-9.5) to a concentration of 1-5 mg/mL. If solubility is an issue, a small amount of DMF (up to 10% v/v) can be added.

-

Reagent Addition: Dissolve Boc-AEE-Tos (5-10 equivalents) in a minimal amount of DMF or the reaction buffer and add it to the peptide solution.

-

Reaction Incubation: Gently mix the reaction and allow it to proceed at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.

-

Purification: Once the desired conversion is achieved, directly purify the reaction mixture by RP-HPLC.[7][8]

-

Characterization: Analyze the purified fractions by mass spectrometry to confirm the mass of the modified peptide.

Protocol 3: Boc-Deprotection of the Modified Peptide

This protocol describes the removal of the Boc group to expose the primary amine.

Materials:

-

Boc-protected modified peptide

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Dissolution: Dissolve the lyophilized Boc-protected peptide in the cleavage cocktail.

-

Deprotection: Incubate the solution at room temperature for 1-2 hours.

-

Precipitation: Add the cleavage solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected peptide.

-

Isolation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether three times.

-

Drying: Dry the final peptide under vacuum.

-

Analysis: Confirm the complete removal of the Boc group by mass spectrometry (a mass decrease of 100.12 Da).

Visualizations

Caption: General experimental workflow for peptide modification using Boc-AEE-Tos.

Caption: Functional components of this compound.

Caption: Logical relationship for selective N-alkylation of peptides.

References

- 1. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

Protocol for N-Boc protection of primary amines using 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and drug discovery. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its robust stability across a diverse range of reaction conditions and its facile cleavage under mild acidic conditions.[1] The most common and efficient reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1] This document provides a comprehensive protocol for the N-Boc protection of primary amines using this standard reagent.